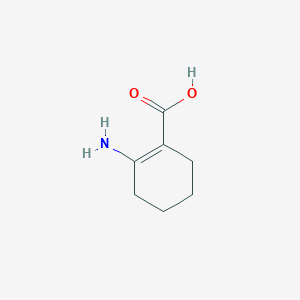

2-Aminocyclohex-1-enecarboxylic acid

CAS No.: 277305-66-5

Cat. No.: VC2267709

Molecular Formula: C7H11NO2

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 277305-66-5 |

|---|---|

| Molecular Formula | C7H11NO2 |

| Molecular Weight | 141.17 g/mol |

| IUPAC Name | 2-aminocyclohexene-1-carboxylic acid |

| Standard InChI | InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H2,(H,9,10) |

| Standard InChI Key | DKLKZOIVBZXREC-UHFFFAOYSA-N |

| SMILES | C1CCC(=C(C1)C(=O)O)N |

| Canonical SMILES | C1CCC(=C(C1)C(=O)O)N |

Introduction

Chemical Structure and Properties

2-Aminocyclohex-1-enecarboxylic acid (CAS: 277305-66-5) is an unsaturated cyclic β-amino acid with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . The compound features a cyclohexene ring with a strategically positioned double bond between carbon atoms 1 and 2, an amino group (-NH2) at position 2, and a carboxylic acid group (-COOH) at position 1.

The structural arrangement of functional groups in this compound is particularly significant, as it creates a conjugated system between the carbon-carbon double bond and the carboxylic acid group. This conjugation influences the compound's electronic properties and reactivity patterns, making it valuable for various synthetic applications.

Key Physical and Chemical Properties

Based on its structure, 2-aminocyclohex-1-enecarboxylic acid exhibits several important properties:

-

Moderate solubility in organic solvents due to its lipophilic cyclohexene ring

-

Amphoteric behavior due to the presence of both acidic (carboxylic acid) and basic (amino) functional groups

-

Potential for hydrogen bonding through both the amino and carboxylic acid groups

-

Commercial availability with purity specifications of 98% (minimum, determined by HPLC) and moisture content less than 0.5%

Structural Relationships and Analogues

2-Aminocyclohex-1-enecarboxylic acid belongs to a family of structurally related compounds that include various isomers, derivatives, and analogues with different substitution patterns or functional groups.

Comparison with Ethyl Ester Derivative

The ethyl ester derivative, ethyl 2-aminocyclohex-1-enecarboxylate (CAS: 1128-00-3), is a closely related compound that shares the same core structure but features an ethyl ester group instead of the carboxylic acid . This modification affects the compound's solubility, reactivity, and potential applications.

The ethyl ester derivative has several synonyms including:

-

Ethyl-(2-Aminocyclohex-1-En-1-Carboxylat)

-

Ethyl 2-Aminocyclohex-1-Ene-1-Carboxylate

Positional Isomers and Related Compounds

Several positional isomers of 2-aminocyclohex-1-enecarboxylic acid have been studied, including:

-

Cis-2-aminocyclohex-4-enecarboxylic acid: A conformationally constrained β-amino acid used as a building block for helical foldamers

-

Cis-2-amino-cyclohex-3-enecarboxylic acid: Another positional isomer with the double bond at the 3-4 position

-

2-Aminocyclohexanecarboxylic acid: A saturated analogue lacking the double bond

Structural Comparisons

Table 1: Comparison of 2-Aminocyclohex-1-enecarboxylic Acid and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Double Bond Position | Key Characteristics |

|---|---|---|---|---|---|

| 2-Aminocyclohex-1-enecarboxylic acid | 277305-66-5 | C7H11NO2 | 141.17 | 1-2 position | Conjugated system between C=C and COOH |

| Ethyl 2-aminocyclohex-1-enecarboxylate | 1128-00-3 | C9H15NO2 | 169.22* | 1-2 position | Ethyl ester derivative |

| Cis-2-aminocyclohex-4-enecarboxylic acid | N/A | C7H11NO2 | 141.17* | 4-5 position | Building block for helical foldamers |

| 2-Aminocyclohexanecarboxylic acid | 151272* | C7H13NO2 | 143.19* | None (saturated) | Lacks the double bond |

*Values calculated or inferred from structural information

Applications in Chemical Research and Synthesis

2-Aminocyclohex-1-enecarboxylic acid is primarily utilized as an intermediate in organic syntheses . Its structural features make it valuable for various applications in chemical research and pharmaceutical development.

Peptide Chemistry and Foldamers

Related compounds such as cis-2-aminocyclohex-4-enecarboxylic acid have been employed as building blocks in the construction of helical foldamers. Studies have shown that α/β-peptides consisting of alternating (1S,2R)-cis-ACHE (cis-2-aminocyclohex-4-enecarboxylic acid) and L-alanine adopt 11/9-helical conformations in solution and in the crystal state . This suggests that 2-aminocyclohex-1-enecarboxylic acid might similarly be used in peptide chemistry to induce specific secondary structures.

Pharmaceutical Applications

The structural features of 2-aminocyclohex-1-enecarboxylic acid make it potentially valuable in pharmaceutical research:

-

As a scaffold for developing bioactive compounds

-

As a synthon in the preparation of complex drug molecules

-

As a precursor for compounds with specific conformational requirements

For instance, related compounds have been explored in the development of receptor agonists. Specifically, derivatives of 2-(acrylamido)cyclohex-1-enecarboxylic acid have been synthesized and evaluated as HCA1, HCA2, and HCA3 receptor agonists . This suggests potential applications for 2-aminocyclohex-1-enecarboxylic acid in similar pharmaceutical contexts.

Research Developments and Future Directions

Current research on 2-aminocyclohex-1-enecarboxylic acid and related compounds spans multiple areas of chemistry and biochemistry, with several promising directions for future investigation.

Structure-Activity Relationships

Understanding the relationship between the structure of 2-aminocyclohex-1-enecarboxylic acid derivatives and their biological activities represents an important research direction. The position of the double bond, stereochemistry, and substitution patterns can significantly influence bioactivity and molecular recognition.

For example, research on HCA receptor agonists has included the evaluation of 2-(acrylamido)cyclohex-1-enecarboxylic acid derivatives containing rigidity elements such as E-double bonds . Similar structure-activity relationship studies could be conducted with 2-aminocyclohex-1-enecarboxylic acid derivatives.

Asymmetric Synthesis and Catalysis

The development of efficient asymmetric synthetic methods for 2-aminocyclohex-1-enecarboxylic acid and its derivatives represents another important research direction. Such methods would enable the preparation of enantiomerically pure compounds for applications requiring stereochemical specificity.

Challenges and Opportunities

Despite its potential utility, several challenges and opportunities exist in the research and application of 2-aminocyclohex-1-enecarboxylic acid.

Synthetic Challenges

The efficient and stereoselective synthesis of 2-aminocyclohex-1-enecarboxylic acid and its derivatives presents both challenges and opportunities for synthetic chemists. Developing robust methods for controlling stereochemistry and regioselectivity in functionalizing the cyclohexene ring remains an active area of research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume